1-Formyl-1-(triisopropylsilyloxy)cyclopropane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

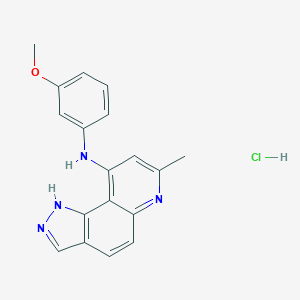

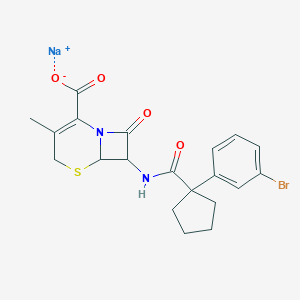

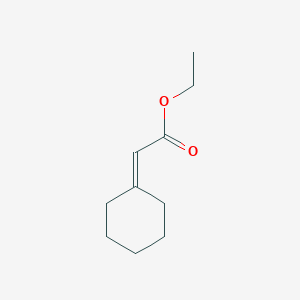

1-Formyl-1-(triisopropylsilyloxy)cyclopropane is a cyclic compound with aldehyde and silicon compound substitutions . It is also known by the alternate name 1-(Triisopropylsilyloxy)cyclopropylformaldehyde .

Molecular Structure Analysis

The molecular formula of 1-Formyl-1-(triisopropylsilyloxy)cyclopropane is C13H26O2Si . The molecule contains a total of 42 bonds, including 16 non-H bonds, 1 multiple bond, 6 rotatable bonds, 1 double bond, 1 three-membered ring, and 1 aliphatic aldehyde .Physical And Chemical Properties Analysis

The molecular weight of 1-Formyl-1-(triisopropylsilyloxy)cyclopropane is 242.43 . It contains a total of 42 atoms, including 26 Hydrogen atoms, 13 Carbon atoms, and 2 Oxygen atoms .Scientific Research Applications

Synthesis of Cyclopropane Derivatives

A study by Imogaı̈ et al. (1998) described the synthesis of cis-disubstituted cyclopropanes via asymmetric catalytic cyclopropenation, leading to the production of cyclopropyl-dehydroamino acids and dictyopterene C′, showcasing the compound's role in synthesizing biologically relevant structures (Imogaı̈ et al., 1998).

Conformational Restriction for Biological Activity

Kazuta et al. (2002) developed chiral cyclopropanes as conformationally restricted analogues of histamine, aiming to investigate bioactive conformations and improve activity, highlighting the compound's utility in medicinal chemistry (Kazuta et al., 2002).

Versatile Synthetic Intermediates

Salaün (1988) explored the synthetic applications of 1-donor substituted cyclopropanes, emphasizing their unprecedented synthetic potential and versatility as building blocks in organic synthesis (Salaün, 1988).

Stereoselective Synthesis

Hussain et al. (2009) utilized 1-alkenyl-1,1-heterobimetallic intermediates for the stereoselective synthesis of cyclopropyl alcohol boronate esters, demonstrating the compound's application in creating versatile intermediates for synthesizing complex structures with high stereoselectivity (Hussain et al., 2009).

Synthetic Methodology Development

Research by Shtemenko et al. (1978) on the synthesis of 1,1-dicarbethoxy-2-formyl-3-R-cyclopropanes under interphase catalysis conditions highlights the development of methodologies for constructing cyclopropane derivatives with specific stereochemical configurations (Shtemenko et al., 1978).

properties

IUPAC Name |

1-tri(propan-2-yl)silyloxycyclopropane-1-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O2Si/c1-10(2)16(11(3)4,12(5)6)15-13(9-14)7-8-13/h9-12H,7-8H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXIGCGAYUCTEDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)OC1(CC1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30573171 |

Source

|

| Record name | 1-{[Tri(propan-2-yl)silyl]oxy}cyclopropane-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30573171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.43 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Formyl-1-(triisopropylsilyloxy)cyclopropane | |

CAS RN |

220705-67-9 |

Source

|

| Record name | 1-{[Tri(propan-2-yl)silyl]oxy}cyclopropane-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30573171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3,5-dihydroxy-benzyl)-piperazine-1-carboxylic acid 2-methyl-4-(3-methyl-4,10-dihydro-3H-2,3,4,9-tetraaza-benzo[f]azulene-9-carbonyl)-benzylamide](/img/structure/B131216.png)

![(S)-2-((tert-Butoxycarbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B131217.png)